molecular formula C18H21BrN2O3S2 B255233 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide

Cat. No.: B255233
M. Wt: 457.4 g/mol
InChI Key: KZLXJWHKKKGGPY-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form the intermediate 3-bromobenzylidene-thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone core. The final step involves the acylation of the thiazolidinone with N-(tert-butyl)-N-(2-hydroxyethyl)acetamide under basic conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the bromobenzylidene moiety can yield the corresponding benzyl derivative.

    Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of key enzymes and proteins involved in cellular processes. For instance, its anticancer activity is attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. Additionally, the thiazolidinone core can interact with various molecular targets, including peroxisome proliferator-activated receptors (PPARs), which play a role in metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
  • 4-(3-bromobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
  • 5-(3-bromobenzylidene)-3-butyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide stands out due to its unique combination of functional groups, which confer enhanced biological activity and specificity. The presence of the tert-butyl and hydroxyethyl groups enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C18H21BrN2O3S2

Molecular Weight

457.4 g/mol

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butyl-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C18H21BrN2O3S2/c1-18(2,3)21(7-8-22)15(23)11-20-16(24)14(26-17(20)25)10-12-5-4-6-13(19)9-12/h4-6,9-10,22H,7-8,11H2,1-3H3/b14-10-

InChI Key

KZLXJWHKKKGGPY-UVTDQMKNSA-N

Isomeric SMILES

CC(C)(C)N(CCO)C(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S

SMILES

CC(C)(C)N(CCO)C(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S

Canonical SMILES

CC(C)(C)N(CCO)C(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S

Origin of Product

United States

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